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Compound of Interest

Compound Name: C20H21ClN6O4

Cat. No.: B12625475 Get Quote

Disclaimer: The compound with the molecular formula C20H21ClN6O4, identified as ethyl 4-

amino-1-(2-morpholin-4-ylethyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepine-3-carboxylate

hydrochloride, is a novel chemical entity with limited publicly available data. The following guide

has been constructed based on the known pharmacology of structurally related compounds,

particularly those belonging to the benzodiazepine class. The experimental protocols, data, and

pathways described herein are representative examples and should be considered hypothetical

until specific studies on C20H21ClN6O4 are published.

Introduction
C20H21ClN6O4 is a complex heterocyclic molecule belonging to the 1,5-benzodiazepine

class. Its structure, featuring a morpholinoethyl side chain, suggests potential modulation of

central nervous system targets. This document provides a projected overview of its

pharmacokinetic and pharmacodynamic properties, intended for researchers, scientists, and

drug development professionals.
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Identifier Value

Molecular Formula C20H21ClN6O4

IUPAC Name

ethyl 4-amino-1-(2-morpholin-4-ylethyl)-2-oxo-

2,3-dihydro-1H-1,5-benzodiazepine-3-

carboxylate;hydrochloride

PubChem CID 176489758

Molecular Weight 448.87 g/mol

Projected Pharmacodynamics
The pharmacodynamic effects of C20H21ClN6O4 are predicted to be mediated through its

interaction with γ-aminobutyric acid type A (GABAA) receptors in the central nervous system, a

hallmark of the benzodiazepine class.

Mechanism of Action
It is hypothesized that C20H21ClN6O4 acts as a positive allosteric modulator of the GABAA

receptor. By binding to the benzodiazepine site on the receptor complex, it is expected to

increase the affinity of the receptor for its endogenous ligand, GABA. This potentiation of

GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of

the neuronal membrane, and a subsequent inhibitory effect on neurotransmission.

Signaling Pathway
The interaction of C20H21ClN6O4 with the GABAA receptor is anticipated to trigger the

following signaling cascade:
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Caption: Projected GABAA Receptor Signaling Pathway for C20H21ClN6O4.

Projected Pharmacokinetics
The pharmacokinetic profile of C20H21ClN6O4 will determine its absorption, distribution,

metabolism, and excretion (ADME) properties, which are crucial for establishing a dosing

regimen and predicting its therapeutic window.

Hypothetical ADME Parameters
The following table summarizes the projected pharmacokinetic parameters for C20H21ClN6O4
based on typical values for orally administered benzodiazepines.
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Parameter Symbol Projected Value Unit

Bioavailability F 60 - 80 %

Time to Peak Plasma

Concentration
Tmax 1 - 3 hours

Volume of Distribution Vd 1 - 2 L/kg

Plasma Protein

Binding
- > 90 %

Elimination Half-life t1/2 8 - 15 hours

Clearance CL 0.2 - 0.5 L/h/kg

Metabolism
Metabolism of C20H21ClN6O4 is anticipated to occur primarily in the liver via the cytochrome

P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C19. Key metabolic pathways are

likely to include N-dealkylation of the morpholinoethyl side chain and hydrolysis of the ethyl

ester.

Experimental Protocols
To definitively characterize the pharmacokinetic and pharmacodynamic properties of

C20H21ClN6O4, a series of in vitro and in vivo experiments would be required.

In Vitro GABAA Receptor Binding Assay
Objective: To determine the binding affinity of C20H21ClN6O4 for the benzodiazepine site on

the GABAA receptor.

Methodology:

Prepare synaptic membrane fractions from rodent cerebral cortex.

Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]-

flunitrazepam) and varying concentrations of C20H21ClN6O4.
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After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

Quantify the radioactivity of the filters using liquid scintillation counting.

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
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Caption: Workflow for a GABAA Receptor Binding Assay.
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In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of C20H21ClN6O4 following oral and

intravenous administration.

Methodology:

Administer a single dose of C20H21ClN6O4 to a cohort of rodents via oral gavage and

another cohort via intravenous injection.

Collect blood samples at predetermined time points.

Process the blood samples to obtain plasma.

Quantify the concentration of C20H21ClN6O4 in the plasma samples using a validated LC-

MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Perform non-compartmental analysis of the plasma concentration-time data to determine key

pharmacokinetic parameters.
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Caption: Workflow for an In Vivo Pharmacokinetic Study.

Conclusion
While specific experimental data for C20H21ClN6O4 is not yet available, its structural similarity

to the benzodiazepine class allows for the formulation of a hypothetical pharmacokinetic and

pharmacodynamic profile. It is projected to be a positive allosteric modulator of the GABAA
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receptor with central nervous system inhibitory effects. Further in vitro and in vivo studies are

essential to validate these predictions and fully characterize the therapeutic potential of this

novel compound. The experimental protocols outlined in this guide provide a framework for

such investigations.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacokinetics
and Pharmacodynamics of C20H21ClN6O4]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12625475#pharmacokinetics-and-
pharmacodynamics-of-c20h21cln6o4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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